molecular formula C13H15NO B2682312 (2S)-3-Isoquinolin-4-yl-2-methylpropan-1-ol CAS No. 2248201-66-1

(2S)-3-Isoquinolin-4-yl-2-methylpropan-1-ol

Cat. No. B2682312
CAS RN: 2248201-66-1
M. Wt: 201.269
InChI Key: GOKSHXWVIHUMOY-JTQLQIEISA-N
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Description

Synthesis Analysis

This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield. Any challenges or unique aspects of the synthesis would also be discussed .


Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve a study of the reactions that the compound undergoes, with a focus on understanding the mechanisms of these reactions .


Physical And Chemical Properties Analysis

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Mechanism of Action

If the compound has biological activity, this section would describe how the compound interacts with biological molecules or systems to produce its effects .

Safety and Hazards

This would involve a discussion of any risks associated with the compound, including toxicity, flammability, and environmental impact .

Future Directions

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properties

IUPAC Name

(2S)-3-isoquinolin-4-yl-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-10(9-15)6-12-8-14-7-11-4-2-3-5-13(11)12/h2-5,7-8,10,15H,6,9H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKSHXWVIHUMOY-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CC2=CC=CC=C21)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CN=CC2=CC=CC=C21)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-Isoquinolin-4-yl-2-methylpropan-1-ol

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